molecular formula C13H8Cl3N B15017516 N-(2-Chlorobenzylidene)-3,4-dichloroaniline CAS No. 14632-38-3

N-(2-Chlorobenzylidene)-3,4-dichloroaniline

Cat. No.: B15017516
CAS No.: 14632-38-3
M. Wt: 284.6 g/mol
InChI Key: RDQKMRWACXMJMD-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzylidene)-3,4-dichloroaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a benzylidene group attached to an aniline moiety, with chlorine atoms substituted at specific positions on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzylidene)-3,4-dichloroaniline typically involves the condensation reaction between 2-chlorobenzaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzylidene)-3,4-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific cellular targets.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N-(2-Chlorobenzylidene)-3,4-dichloroaniline exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential cellular processes in pathogens and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzylidene)-2,4-dichloroaniline
  • N-(2-Chlorobenzylidene)-2,3-dichloroaniline
  • 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide

Uniqueness

N-(2-Chlorobenzylidene)-3,4-dichloroaniline is unique due to the specific positioning of chlorine atoms on the benzene rings, which influences its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

14632-38-3

Molecular Formula

C13H8Cl3N

Molecular Weight

284.6 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C13H8Cl3N/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-8H

InChI Key

RDQKMRWACXMJMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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